6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane
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Overview
Description
Azlocillin sodium salt is a semisynthetic penicillin antibiotic derived from ampicillin. It belongs to the acylureido penicillin class and exhibits a broad spectrum of antibacterial activity. Azlocillin sodium salt is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, and also shows activity against certain Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azlocillin sodium salt involves the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically include maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, azlocillin sodium salt is produced by subjecting azlocillin acid to a salt-forming reaction, followed by freeze-drying to obtain a stable, high-purity product. The process involves preparing a sodium salt-forming agent solution, cooling the azlocillin acid solution, and adding the sodium salt-forming agent under controlled conditions. The resulting solution is then filtered, degermed, and freeze-dried to produce azlocillin sodium salt .
Chemical Reactions Analysis
Types of Reactions
Azlocillin sodium salt undergoes various chemical reactions, including:
Oxidation: Azlocillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the azlocillin molecule.
Substitution: Azlocillin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azlocillin derivatives, while reduction can produce reduced forms of azlocillin.
Scientific Research Applications
Azlocillin sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in microbiological studies to investigate the antibacterial activity against various bacterial strains.
Medicine: Utilized in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of β-lactam antibiotics.
Industry: Applied in the development of novel antibiotic quantitation techniques and in the production of high-purity antibiotic formulations
Mechanism of Action
Azlocillin sodium salt exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins. Azlocillin may also interfere with autolysin inhibitors, enhancing its bactericidal activity .
Comparison with Similar Compounds
Azlocillin sodium salt is similar to other acylureido penicillins such as mezlocillin and piperacillin. it exhibits a broader spectrum of activity and greater in vitro potency compared to carboxy penicillins. The unique structural features of azlocillin contribute to its enhanced antibacterial activity against a wide range of bacteria .
List of Similar Compounds
- Mezlocillin
- Piperacillin
- Carbenicillin
- Ticarcillin
Azlocillin sodium salt stands out due to its effectiveness against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and enterococci, making it a valuable antibiotic in clinical and research settings .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCVHTQWRXVSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.